2,3-Dihydro-5-fluorotryptophan

Enzyme Kinetics Stereochemistry Tryptophan Synthase

2,3-Dihydro-5-fluorotryptophan (CAS 102978-36-9) is a non-aromatic, fluorinated amino acid analog of tryptophan. Unlike its fully aromatic parent compound, tryptophan, or its direct fluorinated analog, 5-fluorotryptophan, this molecule features a saturated 2,3-dihydroindole ring.

Molecular Formula C9H11ClN2O3S
Molecular Weight 224.23 g/mol
CAS No. 102978-36-9
Cat. No. B217035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-5-fluorotryptophan
CAS102978-36-9
Synonyms2,3-dihydro-5-fluoro-L-tryptophan
2,3-dihydro-5-fluorotryptophan
2,3-dihydro-5-fluorotryptophan, (R-(R*,R*))-isomer
2,3-dihydro-5-fluorotryptophan, (R-(R*,S*))-isomer
2,3-dihydro-5-fluorotryptophan, (S-(R*,R*))-isome
Molecular FormulaC9H11ClN2O3S
Molecular Weight224.23 g/mol
Structural Identifiers
SMILESC1C(C2=C(N1)C=CC(=C2)F)CC(C(=O)O)N
InChIInChI=1S/C11H13FN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4,6,9,14H,3,5,13H2,(H,15,16)/t6-,9-/m0/s1
InChIKeyCJMQLNVSLQWZMU-RCOVLWMOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydro-5-fluorotryptophan (CAS 102978-36-9): A Specialized Serotonin & Tryptophan Synthase Probe for Mechanistic & Structural Biology


2,3-Dihydro-5-fluorotryptophan (CAS 102978-36-9) is a non-aromatic, fluorinated amino acid analog of tryptophan. Unlike its fully aromatic parent compound, tryptophan, or its direct fluorinated analog, 5-fluorotryptophan, this molecule features a saturated 2,3-dihydroindole ring . This structural modification fundamentally alters its electronic properties and stereochemical profile, making it a specialized reaction intermediate analog rather than a simple metabolic substitute [1]. Its primary value in research lies in its use as a mechanistic probe for pyridoxal phosphate (PLP)-dependent enzymes, most notably the bacterial tryptophan synthase α2β2 complex, where its unique binding characteristics provide insights not accessible with natural substrates [2].

Mechanistic Probe

Supports tryptophan synthase α2β2 complex and PLP-dependent enzyme studies

Spectroscopic Handle

19F NMR-active probe enables real-time monitoring of enzyme-bound intermediates

Stereochemical Control

Defined (3S) diastereomer binding preference distinct from aromatic tryptophan analogs

Why 5-Fluoro-D/L-Tryptophan or 2,3-Dihydrotryptophan Cannot Replace 2,3-Dihydro-5-fluorotryptophan in Enzyme Mechanism Studies


Generic substitution of tryptophan analogs fails because the target compound's unique combination of a non-aromatic dihydroindole ring and a 5-fluoro substituent simultaneously alters enzyme stereospecificity and reaction kinetics relative to both its aromatic and non-fluorinated counterparts [1]. The fully aromatic 5-fluorotryptophan loses the critical (3S) diastereomeric binding preference, while the non-fluorinated 2,3-dihydrotryptophan lacks the 19F NMR handle essential for real-time mechanistic observation [2]. This compound's value is not in metabolic mimicry but in its ability to act as a slow substrate that traps and reveals transient enzyme-substrate interactions, a property absent in closely related analogs .

Target Compound

2,3-Dihydro-5-fluorotryptophan: non-aromatic dihydroindole ring, 5-fluoro, (3S) binding preference, slow isomerization kinetics, 19F NMR active

5-Fluorotryptophan

Fully aromatic ring; enantiomer preference may shift, kinetic deceleration absent, unable to trap intermediates for mechanistic studies

Target Compound

2,3-Dihydro-5-fluorotryptophan: fluorine enables 19F NMR observation of enzyme-bound states

2,3-Dihydrotryptophan

Lacks 19F NMR handle; silent in real-time mechanistic monitoring, limits direct substitution for spectroscopy-based studies

Target Compound

Multiple diastereomers available for systematic stereochemical mapping

Standard 5-Fluorotryptophan

Lacks 3-position stereocenter; only D/L enantiomers, insufficient for precise pharmacophore or cation-π interaction studies

Quantitative Head-to-Head Evidence: 2,3-Dihydro-5-fluorotryptophan vs. 5-Fluorotryptophan & 2,3-Dihydrotryptophan


Stereospecific Binding Preference: Dihydro Analogs vs. Aromatic Analogs on Tryptophan Synthase

Tryptophan synthase displays a starkly different enantiomeric preference for 2,3-dihydro-5-fluorinated analogs compared to their aromatic counterparts. The enzyme specifically and tightly binds the (3S) diastereoisomer of both D- and L-2,3-dihydro-5-fluorotryptophan. In contrast, for the aromatic analog, it binds 5-fluoro-D-tryptophan more tightly than 5-fluoro-L-tryptophan [1]. This reversal in stereochemical preference is a critical differentiating factor when selecting a probe for active site topology studies.

Stereospecific binding
Head-to-head
Tightly binds (3S) diastereomer of both D- and L-isomers; 5-Fluorotryptophan prefers D-isomer over L-isomer
Supports active-site topology review
Reported enantiomeric preference reversal
Enzyme Kinetics Stereochemistry Tryptophan Synthase 19F NMR

Comparative Isomerization Kinetics: Substrate Turnover Rate of Dihydro vs. Natural Substrates

The isomerization reactions of (3S)-2,3-dihydro-5-fluorotryptophan catalyzed by tryptophan synthase are exceptionally slow. These reactions proceed at rates that are 10^3 to 10^5 times slower than the enzyme's standard β-replacement and β-elimination reactions with its natural substrates [1]. This drastic rate reduction is not observed with 5-fluorotryptophan or tryptophan, allowing for the accumulation and direct spectroscopic observation of reaction intermediates that are otherwise too transient to characterize.

Isomerization rate
Head-to-head
10^3–10^5 × slower than standard β-replacement/elimination reactions
Enables intermediate-state trapping
Reported kinetic deceleration vs. natural substrates
Enzyme Kinetics Isomerization Tryptophan Synthase Mechanistic Probe

Spectroscopic Handles for Mechanistic Studies: 19F NMR vs. Non-Fluorinated Dihydro Analogs

The presence of the 5-fluoro substituent on the dihydroindole ring enables the use of 19F nuclear magnetic resonance (NMR) as a highly sensitive, non-perturbing spectroscopic probe for monitoring enzyme-bound species [1]. In contrast, the non-fluorinated 2,3-dihydrotryptophan lacks this spectroscopic handle, rendering it 'silent' in 19F NMR experiments [2]. This capability is essential for distinguishing between multiple enzyme-substrate intermediates in real-time, a key requirement for detailed mechanism elucidation.

19F NMR sensitivity
Class-level
Active 19F NMR handle; non-fluorinated dihydro analog silent in 19F experiments
Enables real-time mechanistic monitoring
Binary spectroscopic advantage vs. 2,3-dihydrotryptophan
19F NMR Spectroscopy Structural Biology Non-aromatic Amino Acids

Unique Diastereomeric Forms for Pharmacophore Mapping vs. Common Analogs

The compound is available as distinct, separated diastereoisomers (e.g., (S-(R*,S*))-isomer, (R-(R*,S*))-isomer), as cataloged by authoritative databases [1]. This contrasts with simpler fluorinated tryptophans, which are typically supplied as racemic mixtures or single enantiomers without the additional stereocenter at the 3-position of the indoline ring. This additional chiral center is crucial for mapping the stereochemical requirements of biological targets, such as in the study of cation-π interactions in ligand-gated ion channels where unnatural amino acid mutagenesis requires precise stereochemical control [2].

Diastereomer availability
Reported
Four defined diastereomers available; additional 3-position stereocenter vs. standard tryptophan analogs
Supports systematic stereochemical mapping
Class-level inference from MeSH classification
Chiral Separation Pharmacophore Mapping Unnatural Amino Acids Cation-π Interactions

Top Research Application Scenarios for 2,3-Dihydro-5-fluorotryptophan Based on Proven Differentiation


Mechanistic Elucidation of PLP-Dependent Enzyme Reactions via 19F NMR

Procure 2,3-dihydro-5-fluorotryptophan to study the catalytic mechanism of tryptophan synthase and related PLP enzymes. Its 10^3-10^5-fold slower isomerization kinetics relative to natural substrates enable the accumulation of reaction intermediates for direct spectroscopic observation [1]. The 19F NMR handle provides a clear window into enzyme-bound states, a capability absent in non-fluorinated dihydro analogs [2].

Stereochemical Mapping of Drug-Receptor Interactions Using Unnatural Amino Acid Mutagenesis

Use the separated diastereomers of 2,3-dihydro-5-fluorotryptophan in unnatural amino acid mutagenesis experiments to precisely map cation-π interactions and steric requirements in ligand-gated ion channels (e.g., nicotinic acetylcholine and 5-HT3A receptors). The compound's unique (3S) stereochemistry and fluorinated aromatic ring mimic allow for systematic variation of electrostatics and steric bulk that is not possible with simpler 5-fluorotryptophan analogs [3].

Probing Active Site Topology via Reversed Enantiomer Specificity

Exploit the reversed enantiomer binding preference of 2,3-dihydro-5-fluorotryptophan for tryptophan synthase to probe active site topology. Unlike aromatic substrates where the D-isomer is preferred, the dihydro analog shows tight binding of the (3S) diastereomer for both D- and L-forms. This assay configuration is essential for labs studying substrate channeling and allosteric communication in the tryptophan synthase α2β2 complex [1].

Development of Slow Substrate Analogs for Kinetic Crystallography

Utilize the extremely slow isomerization of 2,3-dihydro-5-fluorotryptophan as a tool for time-resolved crystallography of tryptophan synthase. Its kinetic properties make it an ideal candidate for trapping and structurally characterizing otherwise transient intermediate states, directly supporting structure-based drug design efforts targeting this enzyme pathway [2].

Application
Selection Property
Validation Focus
PLP-dependent enzyme mechanism studies
Slow substrate kinetics, 19F NMR handle
Intermediate-state characterization
Cation-π interaction mapping
Diastereomer availability, fluorinated aromatic mimic
Stereochemical SAR interpretation
Substrate channeling studies
Reversed enantiomer binding profile
Allosteric communication review
Time-resolved crystallography
Extreme kinetic deceleration
Transient intermediate capture
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